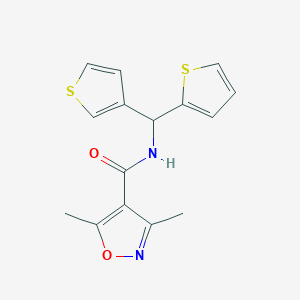

3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c1-9-13(10(2)19-17-9)15(18)16-14(11-5-7-20-8-11)12-4-3-6-21-12/h3-8,14H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIDLXICNZTQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 318.41 g/mol. Its structural features include an isoxazole ring, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2O2S2 |

| Molecular Weight | 318.41 g/mol |

| LogP | 5.2182 |

| Polar Surface Area | 33.19 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Antitubercular Activity

Recent studies have indicated that compounds structurally related to isoxazole derivatives exhibit significant antitubercular activity. For instance, research has shown that certain isoxazole derivatives can effectively inhibit Mycobacterium tuberculosis strains while demonstrating low cytotoxicity towards eukaryotic cells. The pharmacophore of these compounds appears to be the thiazole-isoxazole core, which contributes to their efficacy against drug-resistant strains of tuberculosis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For example, it has shown promise in inhibiting tyrosinase activity, which is crucial for melanin production and has implications in treating hyperpigmentation disorders .

The biological activity of 3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide may involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, disrupting metabolic processes in target organisms.

- Bactericidal Activity : Its structure allows for interaction with bacterial cell walls or metabolic pathways, leading to cell death.

- Low Cytotoxicity : The selectivity towards bacterial cells over human cells suggests a favorable therapeutic index.

Study on Antitubercular Chemotypes

A study focused on the structure-activity relationships (SAR) of similar compounds revealed that modifications to the isoxazole core could enhance stability and efficacy against Mycobacterium tuberculosis. Compounds with the thiazole-isoxazole framework were particularly noted for their ability to evade efflux pumps commonly associated with drug resistance .

Tyrosinase Inhibition Assays

In vitro assays demonstrated that derivatives of the compound exhibited varying degrees of tyrosinase inhibition, with IC50 values indicating effective concentration levels required for significant inhibition. Such findings are critical for developing treatments for conditions like melasma and other pigmentation disorders .

Chemical Reactions Analysis

Oxidation Reactions

The isoxazole ring in this compound can undergo oxidation, particularly at the heteroatom positions. For similar isoxazole derivatives, oxidation typically involves reagents like potassium permanganate (KMnO₄) under acidic conditions. The thiophene substituents may also participate in oxidation, potentially leading to sulfoxide or sulfone derivatives, though this requires further experimental validation.

Reduction Reactions

Reduction of the isoxazole ring or carboxamide group is feasible using agents like lithium aluminum hydride (LiAlH₄) . For analogous compounds, reduction of carboxamides to amines or alcohols has been observed. The thiophene rings may remain stable under these conditions unless subjected to harsh reducing agents.

Substitution Reactions

The methyl groups at positions 3 and 5 of the isoxazole ring are potential sites for nucleophilic substitution. For example, SₙAr (Nucleophilic Aromatic Substitution) reactions could occur if activating groups are present, though the steric hindrance from adjacent substituents may limit reactivity.

Coupling Reactions

The compound’s carboxamide group can participate in peptide coupling reactions or Ugi multicomponent reactions , leveraging its amide functionality. For instance, similar isoxazole-carboxamides have been used in drug discovery to form bioisosteres or enzyme inhibitors .

Reaction Data Table

Mechanistic Insights

The isoxazole ring’s electron-deficient nature makes it susceptible to nucleophilic attack, while the thiophene groups may engage in π-π stacking or hydrophobic interactions in biological systems . The carboxamide group can act as a hydrogen bond donor, influencing solubility and reactivity .

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The compound N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-3-pyridinecarboxamide (Compound 35, ) shares the 3,5-dimethylisoxazole core but differs in substituents:

- Core modification : The isoxazole is linked to a pyridine ring via a methylthio (-SCH2-) bridge, contrasting with the bis-thiophenylmethyl group in the target compound.

- Pharmacological implications : Pyridine’s electron-deficient nature may enhance π-π stacking with aromatic residues in biological targets, whereas thiophene’s sulfur atom could improve lipophilicity and membrane permeability .

The compound 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (Compound 25, ) replaces the bis-thiophene group with a benzamide and nitro-substituted aniline.

Thiophene-Containing Derivatives (–9)

USP Duloxetine Related Compound F (): (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride

- Structural contrast : While both compounds feature thiophene, the duloxetine analog is an amine with a naphthyloxy group, whereas the target is a carboxamide with bis-thiophene.

- Functional implications : The amine group in the duloxetine analog may facilitate protonation at physiological pH, enhancing solubility, whereas the carboxamide in the target compound could promote hydrogen bonding with biological targets .

Heterocyclic Diversity: Isoxazole vs. Thiazole/Thiadiazole (–7, 10)

- Core heterocycle : Thiazole (N-S heterocycle) vs. isoxazole (N-O heterocycle).

1,3,4-Thiadiazole derivatives ():

- Synthetic pathways : Cyclization with iodine/triethylamine () contrasts with isoxazole synthesis, which typically involves [3+2] cycloadditions.

- Bioactivity: Thiadiazoles are noted for antimicrobial/antitumor activity, suggesting the target compound’s bis-thiophene motif may similarly exploit sulfur’s role in targeting metalloenzymes .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Feasibility: The target compound’s bis-thiophene group may require multi-step coupling reactions, contrasting with simpler methylthio bridges in analogs like Compound 35.

- Structure-Activity Relationships (SAR) :

- Crystallographic Analysis : Tools like SHELXL () could resolve the target compound’s crystal structure, with bis-thiophene dihedral angles likely influencing packing efficiency and solubility .

Q & A

Basic: What are the key synthetic strategies for 3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Formation of the carboxamide bond via activation of the carboxylic acid (e.g., using carbodiimides like DCC) and reaction with the thiophene-containing amine precursor.

- Heterocyclic Assembly : Construction of the isoxazole ring through cyclization of β-diketones with hydroxylamine under acidic conditions.

- Optimization Parameters : Temperature control (60–80°C), solvent selection (polar aprotic solvents like DMF or THF), and purification via column chromatography or recrystallization to achieve >90% purity .

Basic: Which spectroscopic methods are critical for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : H and C NMR to confirm the presence of methyl groups (δ 2.1–2.5 ppm for isoxazole CH), thiophene protons (δ 6.8–7.4 ppm), and carboxamide NH (δ 8.2–8.5 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns consistent with heterocyclic cleavage .

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculations using B3LYP/6-31G(d) basis sets to map electron density distribution, HOMO-LUMO gaps (indicative of reactivity), and electrostatic potential surfaces. This helps predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) by analyzing binding affinities and conformational stability using software like AutoDock Vina .

Advanced: How should researchers resolve contradictions in reported synthetic yields or biological activities?

Answer:

- Comparative Analysis : Replicate reported protocols while varying parameters (e.g., solvent polarity, catalyst loading) to identify critical variables. For example, reports yields >80% using DMF, while achieved 65–76% in ethanol—suggesting solvent polarity impacts cyclization efficiency .

- Statistical Design : Use response surface methodology (RSM) to model interactions between variables (temperature, time, stoichiometry) and optimize conditions .

Advanced: What experimental approaches are used to study structure-activity relationships (SAR) for this compound?

Answer:

- Analog Synthesis : Modify substituents (e.g., methyl groups on isoxazole, thiophene substitution patterns) and test bioactivity. For example, highlights replacing thiophene with furan to assess antimicrobial activity changes .

- Pharmacophore Mapping : Identify essential moieties (e.g., carboxamide, isoxazole) via 3D-QSAR models using CoMFA or CoMSIA .

Advanced: How can crystallographic studies enhance understanding of this compound’s molecular interactions?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve 3D structure using SHELX programs to determine bond lengths, angles, and packing interactions. For example, notes SHELXL’s precision in refining heterocyclic torsional angles .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to correlate solid-state behavior with solubility/stability .

Advanced: What strategies are employed to evaluate potential biological targets?

Answer:

- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms using fluorogenic substrates. suggests anti-inflammatory potential via COX-2 inhibition .

- Cellular Uptake Studies : Use fluorescently tagged analogs and confocal microscopy to track subcellular localization in cancer cell lines .

Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation?

Answer:

- In Situ Monitoring : Use techniques like HPLC or inline IR to detect intermediates (e.g., β-diketone intermediates in isoxazole formation) and adjust reaction kinetics .

- Green Chemistry Approaches : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .

Basic: What are the key functional groups influencing this compound’s reactivity?

Answer:

- Isoxazole Ring : Electrophilic at C4 due to electron-withdrawing carboxamide.

- Thiophene Moieties : Prone to electrophilic substitution (e.g., bromination) at C2 and C5 positions.

- Carboxamide Group : Participates in hydrogen bonding, affecting solubility and target binding .

Advanced: How are thermodynamic and kinetic parameters determined for degradation studies?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.

- Arrhenius Modeling : Accelerated stability studies (40–60°C, 75% RH) to predict shelf-life and identify degradation pathways (e.g., hydrolysis of carboxamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.